molecular formula C21H14Cl2N2O2 B12906829 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 143578-71-6

5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12906829
CAS No.: 143578-71-6
M. Wt: 397.2 g/mol
InChI Key: ADZSVUKFLNLSCA-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dichlorophenoxy substituent at position 5 and two phenyl groups at positions 1 and 2. The pyrazolone core is a versatile scaffold in medicinal chemistry, known for its bioactivity in antimicrobial, anti-inflammatory, and antitumor applications.

Properties

CAS No.

143578-71-6

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

5-(2,4-dichlorophenoxy)-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C21H14Cl2N2O2/c22-15-11-12-19(18(23)13-15)27-21-14-20(26)24(16-7-3-1-4-8-16)25(21)17-9-5-2-6-10-17/h1-14H

InChI Key

ADZSVUKFLNLSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,4-dichlorophenol with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Notes

Synthesis Considerations: The dichlorophenoxy group necessitates careful optimization of reaction conditions to avoid dehalogenation or side reactions.

Bioactivity Gaps : Further studies are needed to evaluate the target compound’s efficacy against resistant bacterial strains or cancer cell lines.

Solubility vs. Potency: Balancing lipophilic (dichlorophenoxy) and hydrophilic (hydroxyethyl) groups could optimize pharmacokinetics .

Biological Activity

5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 143578-71-6) is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H14Cl2N2O2
Molecular Weight 397.25 g/mol
IUPAC Name 5-(2,4-dichlorophenoxy)-1,2-diphenylpyrazol-3-one
CAS Number 143578-71-6

Antioxidant Activity

Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. A study demonstrated that derivatives of chalcones containing pyrazole showed moderate free radical scavenging activity, with a reported inhibition percentage of 45.12% against DPPH radicals . This suggests potential applications in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing treatments for chronic inflammatory conditions .

Antimicrobial Activity

The presence of the dichlorophenoxy group in the compound enhances its antimicrobial efficacy. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in antiseptic formulations and preservatives in cosmetic products .

The biological activity of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, leading to reduced production of inflammatory mediators.
  • Receptor Modulation : It may interact with receptors associated with pain and inflammation pathways, providing analgesic effects.

Study on Antioxidant Properties

In a recent study published in the International Journal of Research in Pharmaceutical Sciences, researchers synthesized a derivative of the compound and evaluated its antioxidant activity using DPPH assays. The results showed significant scavenging activity, supporting its potential use as a natural antioxidant in food and pharmaceutical industries .

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The findings indicated that treatment with these compounds resulted in decreased levels of inflammatory markers in serum and tissues, suggesting their efficacy in treating conditions like arthritis and other inflammatory diseases .

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